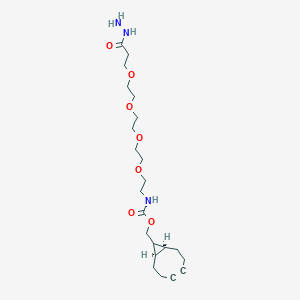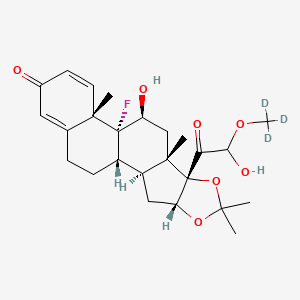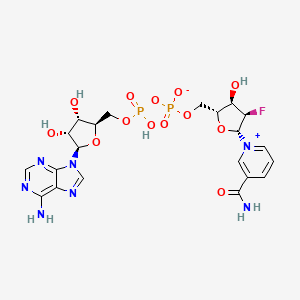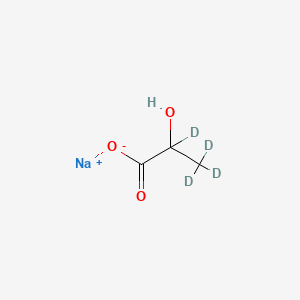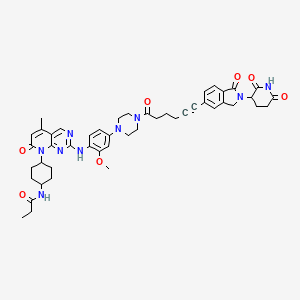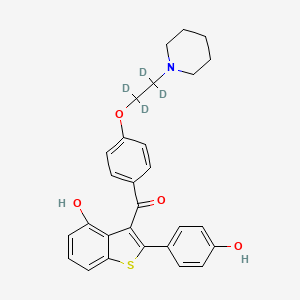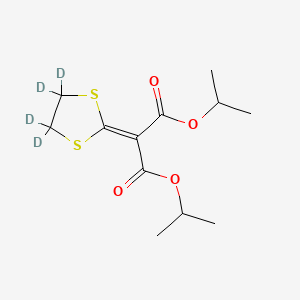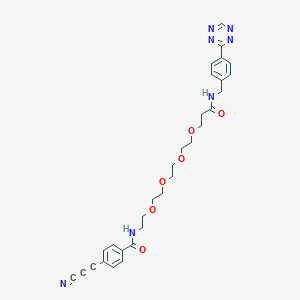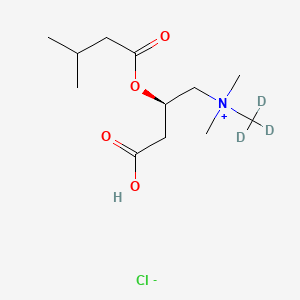
Isovaleryl L-Carnitine-d3 Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isovalerylcarnitine-d3 (chloride) is a deuterated form of isovalerylcarnitine, a naturally occurring acylcarnitine formed via the metabolism of L-leucine. This compound is often used as an internal standard for the quantification of isovalerylcarnitine in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isovalerylcarnitine-d3 (chloride) involves the incorporation of deuterium atoms into the isovalerylcarnitine molecule. This is typically achieved through the use of deuterated reagents in the reaction process. The specific synthetic route and reaction conditions can vary, but generally involve the esterification of L-carnitine with isovaleric acid in the presence of deuterated reagents .
Industrial Production Methods
Industrial production of isovalerylcarnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and can be dissolved in various solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) at pH 7.2 .
Analyse Chemischer Reaktionen
Types of Reactions
Isovalerylcarnitine-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include carboxylic acids from oxidation, alcohols from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Wissenschaftliche Forschungsanwendungen
Isovalerylcarnitine-d3 (chloride) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical techniques to quantify isovalerylcarnitine levels.
Biology: Studied for its role in cellular metabolism and its effects on cell survival and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders such as isovaleric acidemia.
Wirkmechanismus
Isovalerylcarnitine-d3 (chloride) exerts its effects by participating in the metabolism of fatty acids. It facilitates the transport of fatty acids into the mitochondria for β-oxidation, thereby playing a crucial role in energy production. The compound also inhibits amino acid deprivation-induced proteolysis and autophagy in liver cells, contributing to cell survival and reducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyrylcarnitine-d3 (chloride): Another deuterated acylcarnitine used as an internal standard.
Hexanoylcarnitine-d3 (chloride): Similar in structure but with a longer carbon chain.
Octanoylcarnitine-d3 (chloride): Also a deuterated acylcarnitine with an even longer carbon chain.
Uniqueness
Isovalerylcarnitine-d3 (chloride) is unique due to its specific role in the metabolism of L-leucine and its application in the study of isovaleric acidemia. Its deuterated form provides enhanced stability and accuracy in analytical measurements compared to non-deuterated forms .
Eigenschaften
Molekularformel |
C12H24ClNO4 |
|---|---|
Molekulargewicht |
284.79 g/mol |
IUPAC-Name |
[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t10-;/m1./s1/i3D3; |
InChI-Schlüssel |
HWDFIOSIRGUUSM-QVKFCBEOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CC(C)C.[Cl-] |
Kanonische SMILES |
CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


